N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide

Catalog No.
S8178373
CAS No.
M.F
C12H20N2O
M. Wt
208.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide

Product Name

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide

IUPAC Name

N-cyclobutyl-6-azaspiro[2.5]octane-2-carboxamide

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

InChI

InChI=1S/C12H20N2O/c15-11(14-9-2-1-3-9)10-8-12(10)4-6-13-7-5-12/h9-10,13H,1-8H2,(H,14,15)

InChI Key

AMTSJEDQZROCGZ-UHFFFAOYSA-N

SMILES

C1CC(C1)NC(=O)C2CC23CCNCC3

Canonical SMILES

C1CC(C1)NC(=O)C2CC23CCNCC3

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide is a synthetic compound characterized by its unique spirocyclic structure, which consists of a cyclobutyl group and an azaspiro framework. This compound belongs to the class of spirocyclic amides, which are known for their diverse biological activities and potential pharmaceutical applications. The molecular formula of N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide is C_{12}H_{19}N_{1}O_{1}, indicating the presence of nitrogen and oxygen in its structure, which are crucial for its biological interactions.

That enhance its utility in organic synthesis:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of more oxidized derivatives.
  • Reduction: Reduction reactions can be performed with reducing agents like lithium aluminum hydride or sodium borohydride, which can modify the functional groups present in the compound.
  • Substitution: Nucleophilic substitution reactions may occur, allowing for the introduction of different functional groups at specific positions on the molecule.

Research indicates that N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. The compound has been studied for its ability to interact with various biological targets, including enzymes and receptors:

  • Antimicrobial Properties: It has shown effectiveness against certain microbial strains, potentially through enzyme inhibition.
  • Anticancer Potential: Preliminary studies suggest that it may influence cellular pathways associated with cancer progression, although further research is needed to elucidate its mechanisms of action .

The synthesis of N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide typically involves several key steps:

  • Formation of the Spirocyclic Core: This is achieved through cyclization reactions involving suitable precursors, often requiring strong bases and controlled temperature conditions.
  • Introduction of the Cyclobutyl Group: A substitution reaction introduces the cyclobutyl group using cyclobutyl halides.
  • Amidation Reaction: The final step involves forming the carboxamide group by reacting an intermediate compound with an amine under appropriate conditions.

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide has several applications across various fields:

  • Chemistry: It serves as a building block in synthesizing complex organic molecules and other spirocyclic compounds.
  • Biology: The compound is investigated for its potential therapeutic properties, particularly in antimicrobial and anticancer applications.
  • Medicine: Its role as a pharmaceutical intermediate is being explored for developing new drugs with enhanced efficacy and specificity.
  • Industry: It is utilized in producing specialty chemicals with unique properties suitable for various applications.

Studies on N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide have focused on its interactions with specific molecular targets:

  • Enzyme Binding: The compound may inhibit or activate enzymes involved in metabolic pathways, affecting biological processes.
  • Receptor Modulation: It interacts with receptors on cell surfaces, leading to changes in cellular signaling pathways.
  • Gene Expression Alteration: There is potential for influencing gene expression related to various biological functions, although detailed mechanisms remain to be fully characterized .

N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide can be compared with several structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
N-Isopentyl-6-azaspiro[2.5]octane-1-carboxamideIsopentyl group instead of cyclobutylDifferent steric hindrance effects
1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl esterOxa group and tert-butyl esterVariation in functional groups affecting reactivity
6-Azaspiro[2.5]octane-1-carboxamideLacks cyclobutyl groupLess sterically hindered, potentially different biological activity

The uniqueness of N-Cyclobutyl-6-azaspiro[2.5]octane-1-carboxamide lies in its specific structural features that confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and application development .

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

208.157563266 g/mol

Monoisotopic Mass

208.157563266 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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